Cas no 1251707-18-2 (N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)

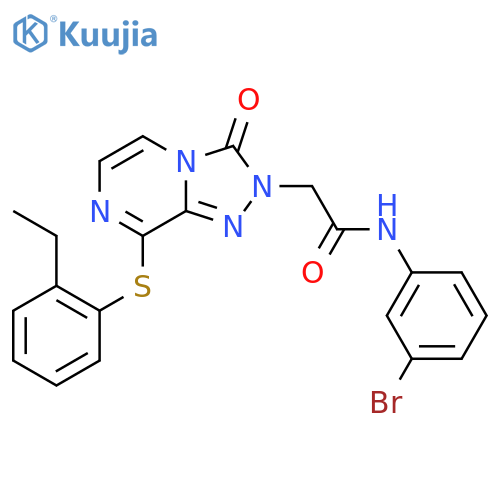

1251707-18-2 structure

商品名:N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide

N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide

- AKOS021806226

- 1251707-18-2

- N-(3-bromophenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- F3406-5286

- N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide

- N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

- N-(3-bromophenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

- CHEMBL4515310

-

- インチ: 1S/C21H18BrN5O2S/c1-2-14-6-3-4-9-17(14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-16-8-5-7-15(22)12-16/h3-12H,2,13H2,1H3,(H,24,28)

- InChIKey: WPZBDKUXLRSMQF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)NC(CN1C(N2C=CN=C(C2=N1)SC1C=CC=CC=1CC)=O)=O

計算された属性

- せいみつぶんしりょう: 483.03646g/mol

- どういたいしつりょう: 483.03646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 771

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 103Ų

N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-5286-4mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-50mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-2mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-2μmol |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-40mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-30mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-5μmol |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-15mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-20mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-5286-5mg |

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide |

1251707-18-2 | 5mg |

$69.0 | 2023-09-10 |

N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1251707-18-2 (N-(3-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量